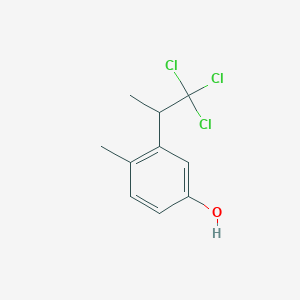
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a methyl group and a trichloropropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where 4-methylphenol (p-cresol) reacts with 1,1,1-trichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products. Post-reaction, the product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The trichloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the trichloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl-substituted phenols.
Substitution: Amino or thiol-substituted phenols.
科学研究应用
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The trichloropropyl group may also contribute to its biological activity by interacting with hydrophobic regions of proteins and membranes.
相似化合物的比较
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the trichloropropyl group, making it less hydrophobic.
3-(1,1,1-Trichloropropan-2-yl)phenol: Similar structure but without the methyl group, affecting its reactivity and solubility.
4-Chloro-3-(1,1,1-trichloropropan-2-yl)phenol: Contains a chlorine substituent instead of a methyl group, altering its electronic properties.
Uniqueness
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol is unique due to the presence of both a methyl group and a trichloropropyl group on the phenolic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
90920-21-1 |
|---|---|
分子式 |
C10H11Cl3O |
分子量 |
253.5 g/mol |
IUPAC 名称 |
4-methyl-3-(1,1,1-trichloropropan-2-yl)phenol |
InChI |
InChI=1S/C10H11Cl3O/c1-6-3-4-8(14)5-9(6)7(2)10(11,12)13/h3-5,7,14H,1-2H3 |
InChI 键 |
NKVOURTUAQAVCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)O)C(C)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


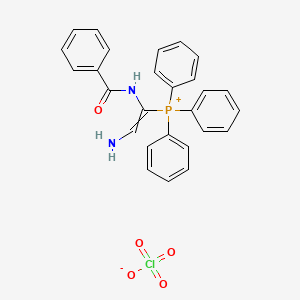
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
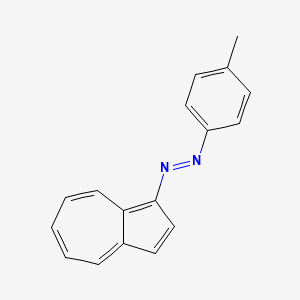
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
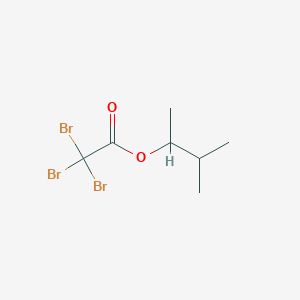
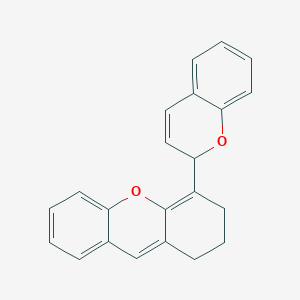
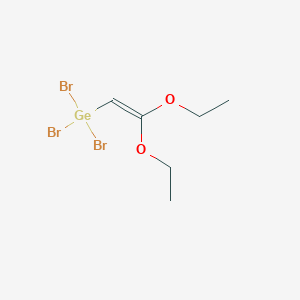
![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)
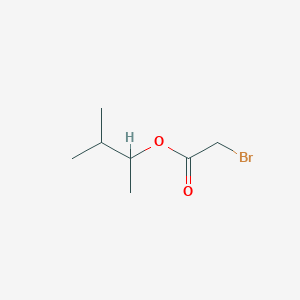
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide](/img/structure/B14358939.png)
